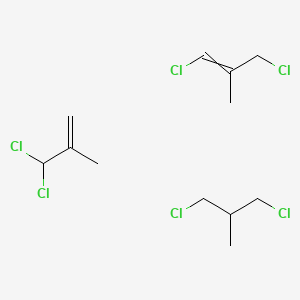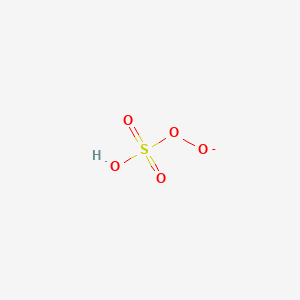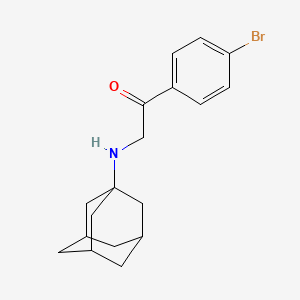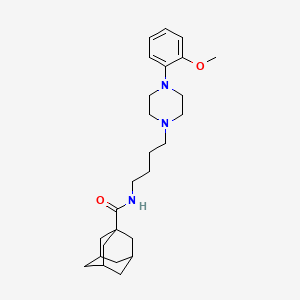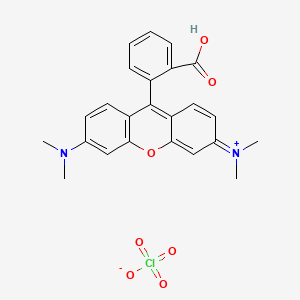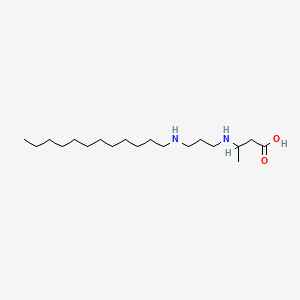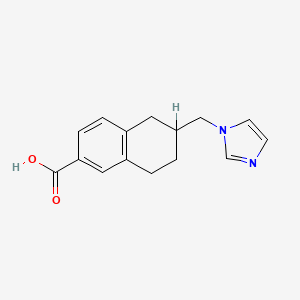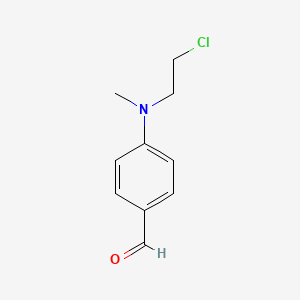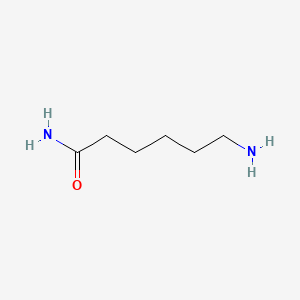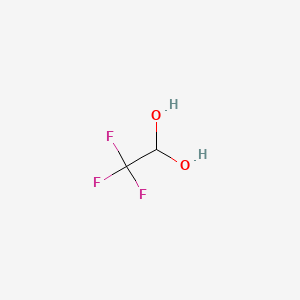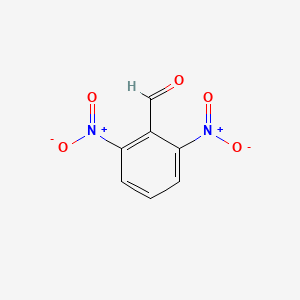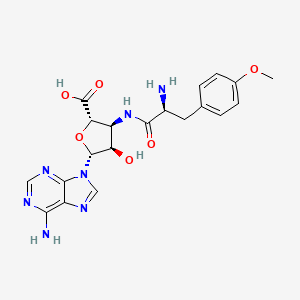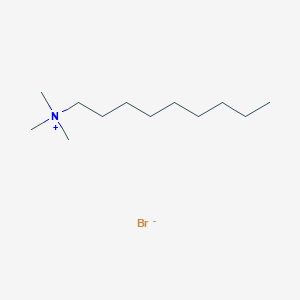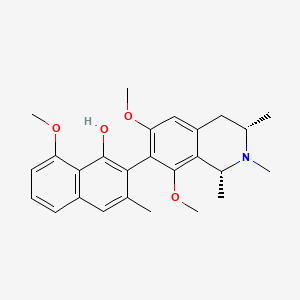
Ancistrotectorine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ancistrotectorine is a member of naphthalenes and a member of isoquinolines.
Wissenschaftliche Forschungsanwendungen
Alkaloid Composition and Structural Elucidation
Ancistrotectorine, a naphthylisoquinoline alkaloid, has been a subject of interest due to its unique structure and potential biological activities. The stems and branches of Ancistrocladus tectorius have been studied extensively to understand the chemical constituents, leading to the isolation and identification of various alkaloid compounds including ancistrotectorine. These studies involve sophisticated chromatographic techniques and spectral analysis for structural elucidation (Ming-sheng et al., 2008).
Antiprotozoal and Antileukemic Activities
Ancistrotectorine has demonstrated significant biological activities, particularly antiprotozoal and antileukemic effects. For instance, ancistrotectorine D, a variant of ancistrotectorine, has shown promising activities against protozoan parasites such as Trypanosoma cruzi and Leishmania donovani. Additionally, this compound exhibits strong cytotoxic activities against human leukemia cells and multidrug-resistant tumor cells, highlighting its potential in therapeutic applications (Bringmann et al., 2016).
Antibacterial Properties
Research has also indicated the antibacterial potential of ancistrotectorine. Various compounds isolated from Ancistrocladus tectorius, including ancistrotectorine, have shown inhibitory effects on bacteria like Staphylococcus aureus. These findings are critical as they suggest the applicability of ancistrotectorine in developing new antibacterial agents (Hao-fu, 2013).
Anti-Leukemia and Anti-Malarial Activities
Further studies have highlighted the selective antiplasmodial activities of ancistrotectorine derivatives. Compounds such as ancistectorine A1, N-methylancistectorine A1, and ancistectorine A2, isolated from Ancistrocladus tectorius, have shown excellent antiplasmodial activities, comparable to other potent compounds. Additionally, the antitumoral activities of these alkaloids, particularly against leukemia cells, have been evaluated, suggesting a potential role in cancer treatment (Bringmann et al., 2013).
Eigenschaften
CAS-Nummer |
98985-59-2 |
|---|---|
Produktname |
Ancistrotectorine |
Molekularformel |
C26H31NO4 |
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
2-[(1R,3S)-6,8-dimethoxy-1,2,3-trimethyl-3,4-dihydro-1H-isoquinolin-7-yl]-8-methoxy-3-methylnaphthalen-1-ol |
InChI |
InChI=1S/C26H31NO4/c1-14-11-17-9-8-10-19(29-5)23(17)25(28)21(14)24-20(30-6)13-18-12-15(2)27(4)16(3)22(18)26(24)31-7/h8-11,13,15-16,28H,12H2,1-7H3/t15-,16+/m0/s1 |
InChI-Schlüssel |
BHQAJMGEYYHIGV-JKSUJKDBSA-N |
Isomerische SMILES |
C[C@H]1CC2=CC(=C(C(=C2[C@H](N1C)C)OC)C3=C(C4=C(C=CC=C4OC)C=C3C)O)OC |
SMILES |
CC1CC2=CC(=C(C(=C2C(N1C)C)OC)C3=C(C4=C(C=CC=C4OC)C=C3C)O)OC |
Kanonische SMILES |
CC1CC2=CC(=C(C(=C2C(N1C)C)OC)C3=C(C4=C(C=CC=C4OC)C=C3C)O)OC |
Andere CAS-Nummern |
98985-59-2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



